4-(3,4-Dihydroxy-phenyl)-1-methyl-1,3-dihydro-imidazol-2-one
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Overview
Description
2H-Imidazol-2-one,4-(3,4-dihydroxyphenyl)-1,3-dihydro-1-methyl: is a chemical compound belonging to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one,4-(3,4-dihydroxyphenyl)-1,3-dihydro-1-methyl typically involves the following steps:
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Phenyl Group: : The phenyl group with hydroxyl substituents can be introduced through a substitution reaction using phenol derivatives.
Methylation: : The final step involves the methylation of the imidazole ring to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the compound is produced through a series of controlled reactions under specific conditions to ensure purity and yield. The reactions are typically carried out in a solvent medium, and the process is monitored to maintain optimal temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazol-2-one,4-(3,4-dihydroxyphenyl)-1,3-dihydro-1-methyl: undergoes various types of chemical reactions, including:
Oxidation: : The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : Amines and other reduced derivatives.
Substitution: : Substituted imidazole derivatives.
Scientific Research Applications
2H-Imidazol-2-one,4-(3,4-dihydroxyphenyl)-1,3-dihydro-1-methyl: has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can interact with biological molecules, leading to various biological activities. The imidazole ring can bind to enzymes and receptors, influencing their activity and signaling pathways.
Comparison with Similar Compounds
2H-Imidazol-2-one,4-(3,4-dihydroxyphenyl)-1,3-dihydro-1-methyl: is compared with other similar compounds, such as:
Imidazole: : A simpler imidazole derivative without the phenyl group.
4,5-Diphenyl-1,3-dihydro-2H-imidazol-2-one: : A similar compound with a different substitution pattern on the phenyl ring.
1,3-Dihydro-2H-imidazol-2-one: : A related compound without the methyl group.
The uniqueness of 2H-Imidazol-2-one,4-(3,4-dihydroxyphenyl)-1,3-dihydro-1-methyl
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-(3,4-dihydroxyphenyl)-3-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-12-5-7(11-10(12)15)6-2-3-8(13)9(14)4-6/h2-5,13-14H,1H3,(H,11,15) |
InChI Key |
ZXHOPALHDHSIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(NC1=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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